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Oligopeptide-74

Cat. No.: B1575532
M. Wt: 1279.48
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectories of Oligopeptide Discovery and Characterization

The journey of peptide science began with the recognition of proteins as fundamental molecules of life. Early research focused on large protein structures, but as analytical techniques advanced, scientists were able to isolate and identify smaller peptide fragments. oup.com These "oligopeptides," typically defined as consisting of 2 to 20 amino acid residues, were initially studied for their roles as intermediates in protein metabolism. chinesechemsoc.org

A significant turning point in oligopeptide research was the discovery of their diverse biological activities. chinesechemsoc.org It became evident that these small chains of amino acids were not merely structural components but could act as signaling molecules, enzyme inhibitors, and modulators of various physiological processes. oup.comchinesechemsoc.org This realization spurred the development of methods for synthesizing oligopeptides, allowing for the creation of novel sequences and the investigation of their structure-activity relationships. taylorandfrancis.com Techniques like phage display have further revolutionized the discovery of oligopeptides with specific binding properties. mdpi.comresearchgate.net The ability to synthetically produce and modify these peptides has opened up vast possibilities for their application in various scientific and therapeutic fields. taylorandfrancis.com

Positioning of Oligopeptide-74 within Bioactive Peptide Taxonomy

Bioactive peptides are broadly categorized based on their origin and mechanism of action. oup.commdpi.com They can be derived from natural sources such as animals, plants, and marine organisms, or they can be synthesized in a laboratory. mdpi.com Functionally, they are classified into several groups, including signal peptides, carrier peptides, neurotransmitter-inhibitory peptides, and enzyme-inhibitory peptides. mdpi.comencyclopedia.pub

This compound is a synthetically produced peptide. europa.eu Based on its reported functions, it can be classified as a signal peptide . Signal peptides work by influencing cellular behavior, such as stimulating the production of extracellular matrix proteins like collagen. mdpi.commyrevea.com This classification aligns with the described effects of this compound in promoting certain cellular activities. medchemexpress.commotifbiotech.com

Table 1: Classification of Bioactive Peptides

CategoryDescriptionExamples
Signal Peptides Influence cellular processes by binding to specific receptors, initiating a cascade of intracellular events.Palmitoyl oligopeptide, this compound myrevea.comcreative-peptides.com
Carrier Peptides Facilitate the delivery of other molecules, such as trace elements, to specific cellular targets.Copper peptides
Neurotransmitter-Inhibitory Peptides Modulate the release of neurotransmitters, often with applications in reducing muscle contractions.Acetyl hexapeptide-3 (B12377308) encyclopedia.pub
Enzyme-Inhibitory Peptides Block the activity of specific enzymes, which can have various physiological effects.Peptides that inhibit collagenase or tyrosinase mdpi.com

Rationale for Academic Investigation of this compound: Emerging Biological Significance

The primary impetus for the scientific investigation of this compound stems from its potential to modulate biological processes, particularly those related to cellular growth and morphogenesis. google.com Research has indicated that this compound may play a role in promoting hair growth. medchemexpress.commobelbiochem.com Studies suggest it may stimulate hair follicles and contribute to an increase in hair density and thickness. motifbiotech.commobelbiochem.com

The proposed mechanism of action involves the stimulation of hair follicles, potentially leading to healthier and fuller hair. motifbiotech.commobelbiochem.com One study noted that this compound might work by reducing levels of dihydrotestosterone (B1667394) (DHT), a hormone linked to hair loss. mobelbiochem.com This has led to its investigation as a potential ingredient in cosmetic formulations aimed at addressing hair thinning and loss. medchemexpress.commobelbiochem.com

Further research has explored the broader effects of oligopeptides on cellular regeneration and tissue repair. google.com The ability of small peptides to penetrate the skin barrier and exert biological effects makes them a subject of significant interest in dermatology and cosmetic science. creative-peptides.com The investigation into this compound is part of a larger effort to understand how synthetic peptides can be designed to elicit specific and beneficial biological responses.

Table 2: Reported Biological Activities of this compound

Biological EffectInvestigated ApplicationProposed Mechanism
Promotion of hair growth medchemexpress.commobelbiochem.comCosmetic formulations for hair care medchemexpress.commobelbiochem.comStimulation of hair follicles, potential reduction of DHT motifbiotech.commobelbiochem.com
Skin conditioning paulaschoice.espaulaschoice-eu.comAnti-aging skincare products myrevea.comStimulation of collagen production, improvement of skin elasticity myrevea.com
Induction of morphogenesis google.comResearch into tissue regeneration google.comInfluencing cellular growth and differentiation pathways google.com

Properties

Molecular Formula

C55H90N16O17

Molecular Weight

1279.48

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Molecular Design and Synthesis Methodologies for Oligopeptide 74 and Analogues

Strategic Approaches to De Novo Oligopeptide Synthesis

De novo synthesis refers to the creation of a peptide chain from its constituent amino acids. The choice of strategy depends on factors like the desired peptide length, complexity, and scale of production.

The most prevalent protocol is the Fluorenylmethyloxycarbonyl (Fmoc)-based strategy, which utilizes milder reaction conditions compared to older methods. rsc.orgrsc.org A standard SPPS cycle consists of:

Deprotection: Removal of the temporary Fmoc group from the N-terminus of the growing peptide chain, typically using a piperidine (B6355638) solution. rsc.orgrsc.org

Activation & Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent and then added to the deprotected N-terminus to form a new peptide bond. luxembourg-bio.com Common activating reagents include aminium/uronium salts like HCTU or carbodiimides like DIC. nih.govresearchgate.net

Washing: The solid support is thoroughly washed with solvents to remove excess reagents and byproducts. rsc.org

Innovations in SPPS have focused on improving efficiency, purity, and sustainability. The synthesis of the Acyl Carrier Protein fragment (65-74), a classic "difficult sequence" prone to aggregation, is often used as a model to test new protocols. acs.orgresearchgate.netresearchgate.net Recent advancements include:

Microwave-Assisted SPPS: The application of microwave energy can accelerate both the coupling and deprotection steps, significantly reducing synthesis times. researchgate.net

Greener Solvents: Traditional solvents like N,N-Dimethylformamide (DMF) are being replaced with more environmentally benign alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate. acs.orgrsc.org

High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS): This approach optimizes reaction conditions to achieve cycle times as short as four minutes while dramatically reducing solvent waste. researchgate.net

Liquid-Phase Peptide Synthesis (LPPS) represents a "third wave" in peptide synthesis, combining the advantages of classical solution-phase synthesis and SPPS. rsc.org In LPPS, the growing peptide chain is attached to a soluble support or "tag," allowing the synthesis to occur in a homogeneous solution. rsc.orgbachem.com After each step, the product is isolated from excess reagents and byproducts through methods like precipitation, extraction, or filtration. bachem.comrsc.org

LPPS is particularly advantageous for large-scale production as it reduces the vast quantities of solvents and reagents required by SPPS. rsc.orgrsc.org Key techniques in modern LPPS include:

Tag-Assisted Purification: Soluble tags, such as polyethylene (B3416737) glycol (PEG) or hydrophobic silicon-based carriers, facilitate easy purification. rsc.orgsioc-journal.cn

Membrane-Enhanced Peptide Synthesis (MEPS): This strategy uses organic solvent nanofiltration to separate the PEG-tagged peptide from smaller molecules, streamlining the purification process. rsc.org

Continuous Flow LPPS: By using microreactors, coupling and deprotection times can be reduced to mere seconds, offering a highly efficient and sustainable method for peptide production. sioc-journal.cn

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Principle Peptide grown on an insoluble solid support (resin). luxembourg-bio.comPeptide grown on a soluble support (tag) in solution. rsc.org
Purification Simple filtration and washing. rsc.orgPrecipitation, extraction, or nanofiltration. bachem.comrsc.org
Reagent Usage Requires large excess of reagents and solvents. rsc.orgReduced consumption of reagents and solvents. rsc.orgbachem.com
Scalability Scalable, but solvent use becomes a major cost and environmental factor. rsc.orgWell-suited for large-scale and industrial production. rsc.orgrsc.org
Monitoring In-process monitoring can be challenging.Homogeneous reaction allows for easier analysis and monitoring. rsc.org
Ideal Application Laboratory-scale synthesis, complex and long peptides. nih.govShort to medium peptides, large-scale manufacturing. bachem.comrsc.org

Chemo-enzymatic peptide synthesis (CEPS) utilizes enzymes, primarily proteases, to catalyze the formation of peptide bonds. mdpi.comnih.gov This approach offers significant advantages over purely chemical methods, including high stereoselectivity (preventing racemization), mild reaction conditions (aqueous environment, neutral pH), and the ability to work with unprotected amino acids. mdpi.comnih.gov The process can be controlled either thermodynamically or kinetically. mdpi.com However, challenges remain, such as a limited understanding of enzymatic mechanisms and difficulties in optimizing reaction conditions for peptides longer than dipeptides. nih.govmdpi.com

L-amino acid ligases (Lals) are a class of ATP-grasp enzymes that directly catalyze the formation of peptide bonds between unprotected L-amino acids in an ATP-dependent reaction. nih.govnih.gov This makes them highly promising biocatalysts for the green synthesis of oligopeptides. sci-hub.se

Initially, known Lals were thought to only synthesize dipeptides. nih.gov However, subsequent research identified enzymes capable of producing longer chains. For example, RizB from Bacillus subtilis was the first Lal reported to synthesize homo-oligomers (consisting of two to five amino acids) of branched-chain L-amino acids and L-methionine. nih.gov Other Lals have since been discovered with different specificities. The spr0969 protein from Streptococcus pneumoniae can create even longer peptides than RizB, while the BAD_1200 protein from Bifidobacterium adolescentis shows a preference for aromatic amino acids. nih.govtandfonline.com This diversity allows for the synthesis of various heteropeptides. nih.gov The ligation reaction proceeds via an acylphosphate intermediate formed upon ATP hydrolysis, which is then attacked by the amine group of the second amino acid. acs.org

L-Amino Acid Ligase (Lal)Source OrganismKnown Products/Substrate SpecificityReference
BacD (YwfE) Bacillus subtilisFirst identified Lal, involved in bacilysin (B1667699) biosynthesis. sci-hub.se sci-hub.se
RizA Bacillus subtilis NBRC3134Synthesizes dipeptides with N-terminal Arginine. nih.gov nih.gov
RizB Bacillus subtilis NBRC3134Synthesizes homo-oligomers (2-5 residues) of branched-chain amino acids (Val, Leu, Ile) and Met. nih.gov nih.gov
spr0969 Streptococcus pneumoniaeSynthesizes longer peptides than RizB, prefers branched-chain amino acids. nih.gov nih.gov
BAD_1200 Bifidobacterium adolescentisShows higher activity toward aromatic amino acids. nih.gov nih.gov

Metabolic engineering offers a powerful strategy for the large-scale, sustainable production of oligopeptides. nih.gov This approach involves modifying the metabolic pathways of microorganisms, such as E. coli or Corynebacterium glutamicum, to enhance the production of desired compounds. researchgate.net For oligopeptide synthesis, strategies can focus on increasing the intracellular pool of precursor amino acids or directly expressing the enzymatic machinery needed for peptide assembly. nih.govresearchgate.net

By identifying and overexpressing key enzymes like L-amino acid ligases within a host organism, a biosynthetic pathway can be established. sci-hub.se Further engineering can be applied to:

Enhance Precursor Supply: Overexpressing enzymes in the biosynthetic pathways of the constituent amino acids to increase their availability. researchgate.net

Eliminate Competing Pathways: Deleting genes for enzymes that divert precursors into other metabolic routes.

Optimize Enzyme Expression: Using strong promoters to increase the transcription of the ligase-encoding genes. researchgate.net

Facilitate Product Export: Engineering transporter proteins to efficiently export the final oligopeptide product out of the cell, preventing feedback inhibition. researchgate.net

This "green chemistry" approach is cost-effective and environmentally friendly compared to conventional chemical synthesis. mdpi.comnih.gov

Chemo-Enzymatic and Biosynthetic Pathways for Oligopeptide Production

Methodological Advancements in Overcoming Synthesis Challenges

The chemical synthesis of peptides is often complicated by sequence-dependent challenges that can lead to incomplete reactions and the formation of impurities. researchgate.net One of the most significant hurdles is the aggregation of the growing peptide chain on the solid support, particularly with hydrophobic sequences, a phenomenon that defines a "difficult sequence." luxembourg-bio.com The ACP(65-74) fragment is a classic example used to test methods for overcoming this issue. researchgate.net

Another major challenge is the racemization of amino acid residues, especially during the activation step, which can compromise the biological activity of the final peptide. nih.gov Cysteine is particularly prone to racemization when activated with standard phosphonium (B103445) or uronium reagents. nih.gov

Methodological advancements to address these problems include:

Pseudoprolines and Depsipeptides: The temporary introduction of dipeptide units with modified backbone structures (pseudoprolines) or an ester bond instead of an amide bond (depsipeptides) can disrupt the secondary structures that lead to aggregation. luxembourg-bio.comspringernature.com These modifications are reversed during the final cleavage step. springernature.com

Optimized Reagents and Conditions: Using carbodiimide (B86325) activation (e.g., DIC/Oxyma) can prevent racemization of sensitive residues like Cysteine. nih.govresearchgate.net

Backbone Protection: Attaching a temporary protecting group to a backbone amide nitrogen can prevent aggregation. researchgate.net

Chaotropic Agents and High Temperatures: Adding salts or using elevated temperatures during synthesis can help to break up aggregates and improve coupling efficiency. researchgate.net

Mitigation of Secondary Structure Formation during Chain Elongation

A primary challenge in the synthesis of longer peptides like Oligopeptide-74 is the propensity of the growing peptide chain to fold into secondary structures, such as α-helices and β-sheets, while still attached to the solid support. sigmaaldrich.com This folding can lead to intermolecular aggregation, where peptide chains clump together, rendering the reactive N-terminus of the growing chain inaccessible. qyaobio.comsigmaaldrich.com This phenomenon can severely hinder the efficiency of both the deprotection (removal of the temporary N-terminal protecting group) and acylation (coupling of the next amino acid) steps, leading to low yields and the generation of deletion sequences (peptides missing one or more amino acids). sigmaaldrich.com

Several strategies have been developed to disrupt the formation of these performance-limiting secondary structures and enhance the solvation of the peptide chain. qyaobio.comsigmaaldrich.com

Key Mitigation Strategies:

Chaotropic Salt Additives: The addition of certain salts can disrupt hydrogen bonding networks that stabilize secondary structures, thereby preventing aggregation.

High-Temperature and Microwave Synthesis: Increasing the reaction temperature provides additional kinetic energy to overcome the activation barriers of difficult coupling reactions and can help to denature secondary structures. qyaobio.com Microwave-assisted SPPS is particularly effective for sequences prone to aggregation or containing residues that are difficult to couple. qyaobio.com

Structure-Disrupting Amino Acid Derivatives: The temporary and reversible introduction of "helix-breaking" elements can effectively mitigate aggregation. Pseudoproline dipeptides, for instance, are derivatives of Serine or Threonine that introduce a "kink" into the peptide backbone, disrupting the hydrogen-bonding patterns required for stable secondary structures. sigmaaldrich.com Similarly, the selective N-substitution of an amino acid can decrease the number of available hydrogen bond donors, destabilizing helices and β-sheets. rsc.org

Specialized Solvent Systems: While Dimethylformamide (DMF) is a standard solvent in SPPS, its effectiveness can diminish for aggregation-prone sequences. proteogenix.science The use of alternative solvents or "magic mixtures," such as N-Methylpyrrolidone (NMP) often mixed with Dimethyl sulfoxide (B87167) (DMSO), can improve the solvation of the protected peptide and disrupt aggregation. nih.gov

Table 1: Strategies to Mitigate Secondary Structure Formation in SPPS

Strategy Mechanism of Action Examples
Solvent Modification Improves solvation of the peptide chain, disrupting intermolecular hydrogen bonds. Use of NMP, DMSO, or mixtures thereof instead of or with DMF. nih.gov
Elevated Temperature Provides energy to disrupt secondary structures and overcome kinetic barriers. Conventional heating or microwave-assisted synthesis. qyaobio.com
Chaotropic Agents Disrupts hydrogen-bonding networks that stabilize secondary structures. Addition of salts like lithium chloride (LiCl) to the reaction mixture.
Incorporation of "Kink-Inducing" Units Introduces a bend in the peptide backbone, preventing linear aggregation. Use of pseudoproline dipeptides at specific Ser/Thr positions. sigmaaldrich.com
Backbone Modification Reduces the capacity for hydrogen bonding by modifying the amide backbone. N-alkylation (e.g., introduction of an Hmb group) of a backbone nitrogen. rsc.org

Strategies for Incorporating Less Reactive Amino Acid Residues

The sequence of this compound may include amino acid residues that are inherently difficult to incorporate due to steric hindrance or low reactivity. creative-peptides.com Amino acids with bulky side chains, such as Valine or Isoleucine, or non-natural amino acids like Aminoisobutyric acid (Aib), can pose significant challenges to the standard coupling protocols. sigmaaldrich.comresearchgate.net The terminal amino groups of these residues can be less accessible, leading to slow or incomplete coupling reactions. researchgate.net

To overcome these hurdles, chemists employ more powerful coupling reagents and optimized reaction conditions to drive the formation of the amide bond to completion.

Key Incorporation Strategies:

High-Activity Coupling Reagents: Standard coupling reagents may not be sufficient for sterically demanding couplings. More potent activating agents, such as phosphonium salts (e.g., PyBOP, PyAOP) or aminium/uronium salts like HATU and HCTU, are often required. proteogenix.scienceresearchgate.net These reagents rapidly form highly activated esters of the incoming amino acid, facilitating a faster and more efficient coupling reaction.

Fragment Condensation: For particularly long or difficult sequences, an alternative to stepwise elongation is fragment condensation. In this approach, smaller, pre-synthesized peptide fragments are coupled together. qyaobio.comwikipedia.org This can circumvent issues related to the cumulative yield loss and aggregation seen in the synthesis of very long peptides. qyaobio.com

Microwave-Assisted Coupling: As with mitigating secondary structures, microwave irradiation is a powerful tool for forcing difficult couplings to proceed, especially for hindered amino acids. qyaobio.com

Table 2: Selected Coupling Reagents for Difficult Peptide Sequences

Reagent Class Example(s) Key Features
Phosphonium Salts PyBOP, PyAOP High reactivity, effective for hindered amino acids. proteogenix.science
Aminium/Uronium Salts HATU, HCTU, TBTU Very fast coupling kinetics, widely used in modern SPPS. proteogenix.scienceresearchgate.net
Triazole-Based Reagents PyNTP High reactivity, shown to be effective when terminal amino groups are less reactive. researchgate.net

Control of Stereochemical Integrity and Epimerization

Maintaining the precise three-dimensional structure of a peptide is critical for its biological function. Epimerization—the unwanted inversion of stereochemistry at the α-carbon of an amino acid from the L-configuration to the D-configuration—is a significant side reaction in peptide synthesis. nih.gov This process can compromise the final peptide's purity and biological activity, as the resulting diastereomers often have very similar physical properties, making them extremely difficult to separate. nih.govresearchgate.net

Epimerization is particularly problematic during the carboxyl group activation step required for amide bond formation. nih.gov Several factors influence the rate of this side reaction.

Factors Influencing Epimerization and Control Strategies:

Amino Acid Identity: Certain amino acids, such as Cysteine and Histidine, are highly susceptible to epimerization and may require special coupling protocols. polypeptide.com

Activation Method: The choice of coupling reagent and any additives is crucial. The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or its derivatives can suppress the formation of intermediates that lead to epimerization. nih.gov

Reaction Conditions: The type of base used and the reaction temperature can significantly impact the rate of epimerization. nih.gov Strong bases and elevated temperatures generally increase the risk.

Protecting Groups: The use of urethane-based Nα-protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), is a fundamental strategy to prevent epimerization of the amino acid being coupled. wikipedia.orgpolypeptide.com

Fragment Condensation Strategy: When coupling pre-made peptide fragments, epimerization is a major risk for the C-terminal amino acid of the activated fragment. To avoid this, fragments are designed to have a non-racemizing amino acid, such as Glycine (which is achiral) or Proline, at their C-terminus. polypeptide.com

Table 3: Overview of Epimerization Control in Peptide Synthesis

Control Point Strategy Rationale
Coupling Reagent Use of aminium/uronium or phosphonium salts in combination with an additive (e.g., HOBt). Additives suppress the formation of highly reactive, racemization-prone oxazolone (B7731731) intermediates. nih.govresearchgate.net
Protecting Group Employ Nα-urethane protecting groups (Fmoc, Boc). The electronic nature of the urethane (B1682113) bond prevents the mechanism that leads to racemization during activation. polypeptide.com
Fragment Selection In fragment condensation, select fragments with C-terminal Glycine or Proline. Glycine is achiral, and the cyclic structure of Proline resists the epimerization mechanism. polypeptide.com
Reaction Conditions Use milder bases and control the temperature. Minimizes the rate of base-catalyzed proton abstraction from the α-carbon. nih.gov

Purification and Analytical Characterization for Research Purity

Following synthesis and cleavage from the solid support, the crude peptide product is a complex mixture containing the desired full-length peptide, as well as impurities such as truncated sequences, deletion sequences, and diastereomers from epimerization. lcms.cz Achieving the high level of purity required for research applications necessitates sophisticated purification and analytical techniques.

Chromatographic Techniques for Oligopeptide Fractionation

Chromatography is the cornerstone of peptide purification, separating molecules based on their distinct physicochemical properties like hydrophobicity, charge, and size. americanpeptidesociety.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and widely used method for purifying synthetic peptides. americanpeptidesociety.orgmdpi.com The crude peptide mixture is passed through a column packed with a hydrophobic stationary phase (typically silica (B1680970) modified with C18 alkyl chains). A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase is applied. americanpeptidesociety.org More hydrophobic peptides interact more strongly with the stationary phase and thus elute later than more hydrophilic ones. Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent, which improves peak shape and resolution. lcms.cz

Ion-Exchange Chromatography (IEC): IEC separates peptides based on their net charge at a given pH. americanpeptidesociety.org The stationary phase contains charged functional groups that bind peptides of the opposite charge. Peptides are then eluted by changing the pH or increasing the concentration of a competing salt in the mobile phase. This technique is particularly useful for separating peptides with different charge states, such as post-translationally modified peptides or those with acidic/basic side chains. mdpi.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic volume (size). americanpeptidesociety.org The column is packed with a porous matrix. Larger molecules cannot enter the pores and pass through the column quickly, while smaller molecules enter the pores and are retained longer. SEC is effective for removing very large impurities, such as aggregates, or for separating the target peptide from small molecule contaminants. americanpeptidesociety.org

Table 4: Comparison of Key Chromatographic Techniques for Peptide Purification

Technique Separation Principle Primary Application for this compound
RP-HPLC Hydrophobicity Primary workhorse for high-resolution purification of the target peptide from closely related impurities (e.g., deletion sequences). lcms.czamericanpeptidesociety.org
IEC Net Charge Polishing step to remove impurities with different charge states; useful for charged analogues. americanpeptidesociety.orgmdpi.com
SEC Molecular Size Removal of aggregates or separation from very small/large contaminants. americanpeptidesociety.org

Spectrometric and Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Once purified, the identity, structure, and purity of this compound must be rigorously confirmed using a combination of analytical methods.

Mass Spectrometry (MS): MS is an essential tool for verifying the molecular weight of the synthesized peptide. nih.gov High-resolution mass spectrometers can provide a highly accurate mass measurement, confirming that the correct elemental composition is present. Furthermore, tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. nih.gov In an MS/MS experiment, the peptide ion is isolated, fragmented in a controlled manner, and the masses of the resulting fragments are measured. This fragmentation pattern provides a fingerprint that can be used to read the amino acid sequence, confirming the peptide's identity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms mass and sequence, NMR provides detailed information about the three-dimensional structure (conformation) of the oligopeptide in solution. nih.gov Two-dimensional NMR experiments, such as TOCSY and NOESY, can establish through-bond and through-space correlations between atoms, allowing for the assignment of resonances and the determination of the peptide's fold. rsc.org

High-Performance Liquid Chromatography (HPLC): In addition to its preparative use, HPLC coupled with a UV detector is the standard method for assessing the purity of the final peptide product. thermofisher.com The area of the peak corresponding to the target peptide is compared to the total area of all peaks in the chromatogram to calculate a purity percentage.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique for analyzing the secondary structure of peptides in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is characteristic of the peptide's secondary structure content (e.g., the percentage of α-helix, β-sheet, or random coil). nih.gov

Table 5: Analytical Techniques for Oligopeptide Characterization

Technique Information Provided Purpose
Mass Spectrometry (MS) Molecular weight and amino acid sequence (via MS/MS). nih.govnih.gov Identity and primary structure confirmation.
NMR Spectroscopy 3D conformation and folding in solution. nih.govrsc.org Secondary and tertiary structure determination.
HPLC-UV Purity level and presence of impurities. thermofisher.com Quantitative purity assessment.
Circular Dichroism (CD) Proportions of α-helix, β-sheet, and random coil. nih.govnih.gov Secondary structure confirmation.

Molecular Mechanisms and Cellular Interactions of Oligopeptide 74

Receptor Recognition and Binding Kinetics

The initiation of a peptide's biological effect typically begins with its binding to a specific receptor on the cell surface. This interaction is governed by the principles of molecular recognition, where the peptide's structure complements a binding site on the receptor.

Identification of Putative Cell Surface Receptors

Detailed studies explicitly identifying the specific cell surface receptors for Oligopeptide-74 are not extensively available in the public domain. However, the biological activities attributed to it, such as the modulation of the Wnt signaling pathway, suggest a potential interaction with components of this cascade. In many biological systems, oligopeptides can interact with a variety of receptors, including G-protein coupled receptors (GPCRs) or receptor tyrosine kinases. For some peptides, kinetic and equilibrium analysis of peptide-receptor binding has revealed a strong correlation between the peptide's binding characteristics and its biological activity. nih.gov For certain peptide analogues, the dissociation rate constants have been shown to be better indicators of biological activity than receptor-binding affinities. nih.gov While high-affinity receptors have been identified for other oligopeptide factors, accounting for a fraction of total binding sites capes.gov.br, the specific receptor for this compound remains to be elucidated.

Ligand-Receptor Interaction Dynamics and Specificity

Without the definitive identification of its receptor, a detailed analysis of the ligand-receptor interaction dynamics for this compound is speculative. Generally, the binding of a peptide to its receptor is a highly specific event, often described by a "lock-and-key" or "induced-fit" model. The specificity ensures that the peptide triggers a precise downstream signaling cascade. The interaction involves various non-covalent forces, including hydrogen bonds, electrostatic interactions, and hydrophobic effects. The strength of this interaction is quantified by the binding affinity (often represented by the dissociation constant, K_D), which is a critical determinant of the peptide's potency. For other peptide-receptor systems, studies have shown that even small changes to the peptide sequence, such as in the exocyclic region, can be essential for high-affinity binding. nih.gov

Intracellular Signaling Cascades Modulated by this compound

Following receptor binding, this compound influences a network of intracellular signaling pathways to exert its effects. These cascades involve a series of enzymes and transcription factors that ultimately alter cellular function and gene expression.

Enzyme Activity Modulation and Inhibition Mechanisms (e.g., Dihydrotestosterone (B1667394) pathway elements)

A primary mechanism attributed to this compound, particularly in the context of hair health, is its role in modulating the dihydrotestosterone (DHT) pathway. mobelbiochem.com DHT, a potent androgen, is synthesized from testosterone (B1683101) by the enzyme 5-alpha-reductase. scirp.org Elevated levels of DHT are a major factor in androgenetic alopecia (male-pattern hair loss) as it can lead to the miniaturization of hair follicles. mobelbiochem.commobelbiochem.com

This compound is reported to promote hair growth by reducing the levels of DHT. mobelbiochem.com This suggests an inhibitory action on the DHT synthesis pathway, most likely targeting the 5-alpha-reductase enzyme. Furthermore, some evidence points to a more complex regulatory role, suggesting that this compound blocks the expression of DHT that is induced by Dickkopf-1 (DKK1). genscript.com DKK1 is a known antagonist of the Wnt signaling pathway and a mediator in hair loss. scirp.org By counteracting these negative regulators, this compound helps to maintain a cellular environment conducive to hair follicle function.

Pathway ElementReported Action of this compoundAssociated Pathway/FunctionReference
Dihydrotestosterone (DHT)Reduces levelsAndrogen signaling, hair follicle miniaturization mobelbiochem.com
5-alpha-reductaseImplied inhibitionConverts testosterone to DHT scirp.org
Dickkopf-1 (DKK1)Blocks DHT expression induced by DKK1Wnt pathway antagonist, hair loss mediator genscript.com

Regulation of Gene Expression at Transcriptional and Translational Levels

The signaling cascades initiated by this compound converge on the regulation of gene expression. This is a critical step in altering cell behavior, such as promoting the proliferation of hair follicle cells. This compound has been reported to activate the Wnt signaling pathway. genscript.com The Wnt/β-catenin pathway is fundamental for hair follicle development and the activation of the anagen (growth) phase of the hair cycle. scirp.orgscirp.org

Activation of Wnt signaling by this compound leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for a host of target genes. Among the key targets are genes responsible for cell proliferation and differentiation within the hair follicle. Specifically, this compound is noted to activate the expression of keratin (B1170402) genes. genscript.com Keratins are the primary structural proteins that constitute the hair shaft, and their expression is essential for hair production. u-tokyo.ac.jp The peptide also reportedly blocks the expression of the DKK1 gene, a negative regulator of this pathway. genscript.com

Regulated Gene/PathwayEffect of this compoundBiological FunctionReference
Wnt Signaling PathwayActivationHair follicle development, anagen phase activation genscript.com
Keratin GenesActivationStructural protein synthesis for hair shaft genscript.com
DKK1 GeneBlocks expressionInhibition of a hair loss mediator genscript.com

Elucidation of Protein-Protein Interaction Networks

Protein-protein interactions (PPIs) are the foundation of cellular signaling networks. frontiersin.org The modulation of the Wnt/β-catenin pathway by this compound implies its influence on a well-defined PPI network. The core of this pathway involves the interaction between Wnt ligands, their Frizzled (FZD) receptors, and the LRP5/6 co-receptors. This initial interaction disrupts a "destruction complex" that normally targets β-catenin for degradation.

The reported ability of this compound to counteract DKK1 suggests a key point of interaction. genscript.com DKK1 functions by binding to the LRP5/6 co-receptor, preventing the formation of the Wnt-FZD-LRP5/6 signaling complex. Therefore, this compound may interfere with the DKK1-LRP5/6 protein-protein interaction, thereby preventing the inhibition of the Wnt pathway. This allows for the accumulation of β-catenin and subsequent signaling. The elucidation of these interaction networks is crucial for understanding the precise molecular action of the peptide.

Potential Interaction PartnerImplied Role in this compound ActionAssociated PathwayReference
LRP5/6 Co-ReceptorMay prevent DKK1 binding to this co-receptorWnt/β-catenin Signaling genscript.com
DKK1 ProteinMay directly or indirectly interfere with its functionWnt/β-catenin Signaling genscript.com
β-cateninLeads to its stabilization and nuclear accumulationWnt/β-catenin Signaling scirp.orggenscript.comscirp.org

This compound Influence on Cellular Physiology

This compound is a synthetic peptide that has garnered interest for its bioactive properties and influence on various cellular processes. As a small chain of amino acids, it belongs to a class of molecules known for their ability to interact with cellular pathways, mimicking natural signaling molecules to modulate cell behavior. myrevea.comcreative-peptides.com Their small size facilitates penetration and interaction with target cells, where they can initiate cascades of events that influence cell growth, function, and the organization of tissues. mdpi.comgreen-river.eu

Mechanistic Insights into Cell Proliferation and Differentiation

This compound and similar bioactive peptides exert significant influence over cell proliferation and differentiation, which are fundamental processes in tissue development, repair, and regeneration. genscript.comnih.gov The primary mechanism involves interaction with specific cell surface receptors, which in turn activates intracellular signaling pathways. cipherskincare.com

Research has shown that certain oligopeptides can stimulate the proliferation of various cell types. For instance, this compound is reported to stimulate hair follicles, promoting hair growth by activating the WNT signal pathway. motifbiotech.comspecialchem.comdeefarma.com This suggests a role in promoting the proliferation of follicular cells. Other synthetic oligopeptides have demonstrated clear effects on the proliferation and differentiation of human mesenchymal stem cells (MSCs), which are critical for tissue regeneration. nih.govresearchgate.net

In one study, a synthetic oligopeptide derived from Enamel Matrix Derivative (EMD) was shown to significantly promote the proliferation of MSCs. nih.govresearchgate.net This effect was observed to be mediated through the extracellular signal-related kinases (ERK) pathway, a crucial signaling cascade in cell growth. nih.govresearchgate.net The inhibition of this pathway was found to suppress the peptide-induced proliferation, confirming its mechanistic role. nih.gov Similarly, growth factors like sh-Oligopeptide-1 (Epidermal Growth Factor) function by binding to their receptors (EGFR) on skin cells, which accelerates the production of new skin cells. creative-peptides.comcipherskincare.com This highlights a common mechanism for peptides in stimulating cell division and tissue renewal. cipherskincare.com

Beyond proliferation, oligopeptides also guide cell differentiation. The same EMD-derived synthetic peptide that promoted MSC proliferation also induced their differentiation into osteoblasts (bone-forming cells). nih.govresearchgate.net This was evidenced by increased alkaline phosphatase (ALP) activity, production of procollagen (B1174764) type 1 C-peptide (PIP), and osteocalcin (B1147995) (OCN)—all markers of osteoblastic differentiation. nih.govresearchgate.net This demonstrates that a single oligopeptide can orchestrate the complex process of first increasing the number of progenitor cells and then guiding them toward a specific functional lineage.

Peptide/FactorCell TypeObserved EffectKey Pathway/MediatorSource
This compoundHair Follicle CellsPromotes hair growth.WNT Signal Pathway specialchem.com
Synthetic Oligopeptide (from EMD)Human Mesenchymal Stem Cells (MSCs)Promotes cell proliferation and osteoblastic differentiation.ERK Pathway nih.govresearchgate.net
sh-Oligopeptide-1 (EGF)Keratinocytes, FibroblastsStimulates epidermal cell proliferation and differentiation.EGFR Intracellular Pathways cipherskincare.com
Synthetic Peptides (general)Osteoblast-like cellsExhibits cooperative effects with PDGF to enhance proliferation and differentiation.Integrin Signalling Pathways springermedizin.de

Modulation of Extracellular Matrix Biosynthesis and Remodeling

The extracellular matrix (ECM) provides the structural and biochemical support for cells within tissues. This compound and related peptides play a crucial role in maintaining ECM integrity by stimulating the synthesis of its key components and modulating its turnover. myrevea.comgreen-river.eu The mechanism of action often involves mimicking fragments of ECM proteins like collagen or elastin, which act as signals to fibroblasts to produce more of these structural proteins in a positive feedback loop. green-river.eumdpi.com

This compound is known to stimulate collagen production, which helps enhance the skin's structural integrity. myrevea.com This action is vital for skin repair and firmness. myrevea.com Research into other signal peptides, such as Palmitoyl Pentapeptide-4, shows they can significantly boost the production of collagen types I and III, as well as fibronectin and hyaluronic acid in fibroblasts. mdpi.comgreen-river.eu This leads to a strengthened dermal matrix.

Further studies on peptide combinations, such as Palmitoyl Oligopeptide and Palmitoyl Tetrapeptide-7, have provided quantitative evidence of their efficacy. In vitro treatment of fibroblasts with these peptides resulted in a measurable increase in the gene expression and synthesis of essential ECM components. green-river.eu For example, Palmitoyl Tetrapeptide-7 has been shown to stimulate the synthesis of laminin (B1169045) IV and V, as well as collagen VII. nih.gov This modulation of ECM synthesis is critical not only for anti-aging effects but also for processes like wound healing, where rebuilding the matrix is a key step. nih.govnih.gov Oligopeptides can accelerate skin regeneration by promoting the production of both collagen and glycosaminoglycans. mdpi.com

The ability of oligopeptides to replicate parts of the native ECM structure makes them ideal for applications in tissue engineering and regenerative medicine. chinesechemsoc.orgnih.gov

PeptideTarget ComponentReported Effect on SynthesisSource
This compoundCollagenStimulates production. myrevea.com
Palmitoyl OligopeptideCollagen I, Fibronectin, Hyaluronic AcidIncreases gene expression and synthesis. green-river.eu
Palmitoyl Tetrapeptide-7Collagen, Laminin IV & VStimulates synthesis. green-river.eunih.gov
sh-Oligopeptide-1 (EGF)Collagen, ElastinAccelerates synthesis. cipherskincare.com
GHK-CuCollagenStimulates synthesis in fibroblasts. mdpi.com

Role in Morphogenesis and Tissue Patterning

Morphogenesis is the complex biological process by which cells organize into tissues and organs, giving an organism its shape. biorxiv.org Tissue patterning involves the spatial arrangement of different cell types. Emerging research and patent literature suggest that oligopeptides can be used to induce and influence these foundational developmental processes. google.com

Certain oligopeptides are believed to be involved in morphogenesis and can be used to induce regeneration and revascularization. google.com A patent for oligopeptides for promoting hair growth notes their potential involvement in crypt-villus morphogenesis in the intestine, highlighting their role in creating organized tissue structures. google.com The ability of oligopeptides to mimic the natural extracellular matrix makes them suitable for creating biomimetic environments that can guide cell adhesion, migration, and differentiation, which are all key events in tissue formation. chinesechemsoc.orgnih.gov

In experimental models, the intrinsic capacity of cells to self-organize into tissue-like structures can be elicited by providing the right environmental cues, such as a three-dimensional scaffold. mit.edu During this process, developmental genes that control patterning are upregulated. mit.edu Bioactive peptides can act as potent signaling cues in such systems. For instance, a cryptic peptide derived from collagen III has been shown to recruit progenitor cells to a site of injury, a critical first step in regenerative morphogenesis. nih.gov This directed recruitment of specific cell populations is a hallmark of tissue patterning.

The self-assembly of oligopeptides into higher-order structures like nanofibers or hydrogels is a key feature that allows them to function in tissue patterning. chinesechemsoc.orgnih.gov These structures can create a scaffold that directs cell growth and organization, essentially providing a blueprint for tissue development. nih.gov This capability underscores the potential of oligopeptides as tools to control and recreate early tissue development for applications in regenerative medicine. chinesechemsoc.orgmit.edu

Biological Activities and Functional Roles of Oligopeptide 74 in Model Systems

Investigation of Follicular Morphogenesis and Hair Cycle Regulation in vitro and ex vivo

The development of a hair follicle, known as morphogenesis, and its subsequent cyclical activity are complex processes governed by intricate interactions between epithelial and mesenchymal cells. google.comgoogle.comnih.gov Bioactive peptides are studied for their ability to influence these interactions and promote the growth phase of the hair cycle.

Studies on Hair Follicle Organoids and Explant Cultures

To investigate the effects of compounds on hair growth outside of a living organism, researchers utilize advanced laboratory models such as hair follicle organoids and explant cultures.

Hair Follicle Organoids: These are three-dimensional structures grown in vitro from embryonic or stem cells that self-organize to replicate the basic structure and development of a natural hair follicle. news-medical.netj-organoid.org This model allows for the detailed observation of hair follicle morphogenesis, from the initial cell aggregation to the growth of a mature hair shaft, in a controlled environment. news-medical.netthno.org Studies have successfully used organoids to demonstrate that certain compounds can significantly promote the growth of hair peg-like structures. researchgate.net

Explant Cultures: This technique involves isolating intact hair follicles from skin samples (e.g., human scalp) and maintaining them in a culture medium. thno.org This ex vivo model preserves the natural architecture and cellular interactions of the follicle, making it ideal for studying the regulation of the hair growth cycle and the effects of active ingredients on hair shaft elongation. thno.org

While specific published studies detailing the use of Oligopeptide-74 in these particular systems are limited, its known function is to promote hair growth by activating key signaling pathways, such as the Wnt pathway, which are precisely the mechanisms that these models are designed to evaluate. specialchem.com

Analysis of Keratinocyte and Dermal Papilla Cell Interactions

The dialogue between epithelial keratinocytes and the specialized mesenchymal cells of the dermal papilla (DP) is fundamental to initiating and sustaining hair growth. thno.orgnih.gov DP cells possess an inductive capacity, signaling to the overlying keratinocytes to proliferate and differentiate, thereby forming the hair follicle and shaft. nih.gov

The influence of bioactive peptides on this critical interaction is a key area of research. Studies on peptides with similar functions to this compound have shown they can modulate this process in several ways:

Stimulation of DP Cells: Certain oligopeptides are known to promote the proliferation of DP cells. scirp.org

Activation of Signaling Pathways: The Wnt/β-catenin signaling pathway is a crucial communication channel between DP cells and keratinocytes that drives the anagen (growth) phase of the hair cycle. Bioactive peptides, including this compound, are reported to activate this pathway, thereby enhancing the signaling that leads to hair growth. specialchem.comscirp.org

Regulation of Growth Inhibitors: Some peptides can down-regulate inhibitory molecules like DKK-1 and Bone Morphogenetic Protein 4 (BMP4), which can otherwise shorten the anagen phase and suppress hair follicle stem cell activation. scirp.org

Exploration of Anti-inflammatory and Immunomodulatory Potentials in vitro

While primarily investigated for hair growth, many bioactive oligopeptides also exhibit anti-inflammatory and immunomodulatory properties. nih.govrsc.org These activities are typically assessed in vitro using cell culture models, such as macrophage cell lines, which are stimulated with an inflammatory agent like lipopolysaccharide (LPS). nih.govresearchgate.net Although specific data for this compound is not extensively detailed in published literature, studies on other plant- and marine-derived oligopeptides provide insight into the potential mechanisms.

Cytokine Expression Profiling in Response to this compound

A standard method for evaluating anti-inflammatory potential is to measure the expression of cytokines, which are key signaling proteins in the immune response. rsc.org Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) are often upregulated during inflammation. Research on various bioactive peptides has demonstrated their ability to significantly reduce the secretion of these pro-inflammatory markers in stimulated immune cells. nih.govrsc.orgnih.gov

Table 1: Effects of Various Bioactive Oligopeptides on Pro-inflammatory Cytokine Expression in vitro

Oligopeptide SourceCell ModelInflammatory StimulusObserved Effect on CytokinesReference
SoybeanRAW 264.7 MacrophagesLPSReduced secretion of IL-6 and TNF-α nih.govmdpi.com
WheatAged Mouse Intestinal MucosaAging-inducedSignificant reduction of TNF-α, IL-1β, IL-6, and IFN-γ nih.gov
MilletRAW 264.7 MacrophagesLPSInhibited secretion of IL-6, TNF-α, and IL-1β mdpi.com
HempseedBone Marrow-Derived Macrophages (from LRRK2 mice)LPSReduced gene expression of TNF-α, IL-1β, and IL-6 rsc.org

Cellular Inflammatory Response Pathways

The anti-inflammatory effects of oligopeptides are often mediated through the modulation of key intracellular signaling pathways. rsc.org Two of the most prominent pathways involved in inflammation are the Nuclear Factor kappa-B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govmdpi.com

NF-κB Pathway: This pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm. Upon stimulation, it moves to the nucleus to trigger the production of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). rsc.orgresearchgate.net

MAPK Pathway: This pathway, which includes kinases like p38 and JNK, acts upstream of NF-κB and also independently regulates inflammatory responses. mdpi.com

Studies on various oligopeptides have shown that they can suppress inflammation by inhibiting the activation of these pathways, thus preventing the downstream production of inflammatory mediators. nih.govmdpi.com For example, wheat oligopeptides were found to exert their effect by blocking the TLR4/Myd88/MAPK signaling cascade. nih.gov

Assessment of Antioxidant Capabilities and Oxidative Stress Mitigation in vitro

These peptides often work by enhancing the cell's own antioxidant defense system. nih.govnih.gov This involves increasing the activity of crucial antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD) and Glutathione Peroxidase (GSH-Px). nih.govresearchgate.netnih.gov Concurrently, they can reduce the levels of ROS and decrease markers of cellular damage like Malondialdehyde (MDA), a product of lipid peroxidation. nih.govresearchgate.net

Table 2: Effects of Various Bioactive Oligopeptides on Markers of Oxidative Stress in vitro

Oligopeptide SourceCell ModelStressorObserved Antioxidant EffectsReference
Miiuy Croaker MuscleHUVECsH₂O₂Increased SOD and GSH-Px activity; Decreased ROS, MDA, and Nitric Oxide levels nih.govresearchgate.net
Monkfish Swim BladdersHepG2 CellsFree Fatty Acids (FFA)Increased SOD, GSH-Px, and CAT activity; Reduced intracellular ROS production nih.gov
WalnutPC12 CellsH₂O₂Improved activity of GSH-Px, SOD, and Catalase nih.gov
CornN/A (Chemical Assays)DPPH, hydroxyl, superoxide anion radicalsExhibited dose-dependent free radical scavenging activity spkx.net.cn

Free Radical Scavenging Assays

The antioxidant potential of peptides is commonly evaluated through their ability to scavenge stable free radicals. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are standard methods for this assessment. srce.hrnih.gov In these assays, the peptide donates a hydrogen atom or an electron to the radical, neutralizing it and causing a measurable change in color, which is quantified spectrophotometrically. nih.govftb.com.hr

The scavenging capacity is often influenced by the presence of specific amino acid residues. Aromatic amino acids like Tryptophan (Trp), Phenylalanine (Phe), and Histidine (His) can act as hydrogen donors, enhancing radical scavenging. mdpi.com Furthermore, hydrophobic amino acids such as Leucine (Leu), Valine (Val), and Phenylalanine (Phe) are believed to enhance scavenging efficiency by facilitating interaction with free radicals. researchgate.netmdpi.com

Studies on various oligopeptides have demonstrated significant free radical scavenging activity. For instance, peptides isolated from different cultivars of mulberry were found to possess dose-dependent scavenging abilities against DPPH and ABTS radicals. researchgate.netphcogres.com Similarly, oligopeptides identified from fermented grains have shown potent antioxidant activity, with some peptides exhibiting strong binding affinity to radicals. researchgate.net

Table 1: Examples of Free Radical Scavenging Activity by Various Oligopeptides (Note: This data is illustrative of general oligopeptide activity and not specific to this compound)

Peptide Source Assay Scavenging Activity / IC50 Value Reference
Mulberry (Cultivar S1) ABTS IC50: 12.56 µg/mL phcogres.com
Mulberry (Cultivar S1) DPPH IC50: 16.25 µg/mL phcogres.com
Spirulina platensis (<3 kDa) ABTS IC50: 31.54 µg/mL mdpi.com
Spirulina platensis (<3 kDa) DPPH IC50: 38.64 µg/mL mdpi.com

Lipid Peroxidation Inhibition Mechanisms

Lipid peroxidation is a detrimental process where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. The inhibition of lipid peroxidation is a crucial aspect of antioxidant activity. This is often measured by quantifying the reduction of byproducts like malondialdehyde (MDA). phcogres.comnih.gov

Oligopeptides can inhibit lipid peroxidation through several mechanisms. They can scavenge the initial radicals that trigger the peroxidation chain reaction or chelate transition metal ions like iron and copper, which catalyze the formation of highly reactive hydroxyl radicals. phcogres.com The amino acid composition plays a key role; hydrophobic residues like Valine (Leu) and Tyrosine (Tyr) can enhance the accessibility of peptides to fat-soluble radicals within the lipid environment. mdpi.com

Research on milk oligopeptides has shown they can significantly inhibit the oxidation of linoleic acid, reducing the formation of hydroperoxides and subsequent byproducts. tandfonline.com Studies on peptides from salmon skin demonstrated an ability to reduce serum MDA levels in diabetic rat models, indicating a protective effect against oxidative stress-induced lipid damage. nih.gov

Antiviral Activities in Cell-Based Assays (referencing general oligopeptide research)

Oligopeptides have emerged as promising candidates for antiviral therapies due to their ability to interfere with various stages of the viral life cycle and modulate the host's immune response. nih.gov

Inhibition of Viral Replication Stages

Oligopeptides can exert direct antiviral effects by targeting different phases of viral replication. nih.gov

Viral Entry and Fusion: Many antiviral peptides are designed to block the entry of viruses into host cells. They can mimic parts of viral envelope proteins, such as gp41 in HIV, preventing the conformational changes necessary for the fusion of viral and cellular membranes. mdpi.com For example, peptides have been developed that inhibit the fusion mediated by the influenza virus hemagglutinin (HA) protein. mdpi.com

Inhibition of Viral Enzymes: Peptides can act as inhibitors of crucial viral enzymes. For instance, modified oligopeptides have been shown to inhibit HIV-1 protease, an enzyme essential for producing mature, infectious viral particles. nih.gov Similarly, biosensors have been developed that utilize oligopeptide cleavage by SARS-CoV-2 proteases to screen for inhibitory compounds. biorxiv.org

Blocking Replication: Some oligopeptides can interfere with the viral replication process after the virus has entered the cell. A plant-derived oligopeptide mixture, named Ren's oligopeptide, was found to significantly inhibit the replication of both influenza virus and SARS-CoV-2, with the primary effect targeting the post-entry replication stage. frontiersin.orgnih.gov

Table 2: Examples of Antiviral Oligopeptides and their Mechanisms

Peptide/Peptide Type Target Virus Mechanism of Action Reference
Modified Oligopeptides HIV-1 Inhibit viral proteinase nih.gov
Enfuvirtide (T-20) HIV-1 Binds to gp41, blocking membrane fusion mdpi.com
Ren's Oligopeptide Influenza (H1N1), SARS-CoV-2 Inhibits viral replication post-entry frontiersin.orgnih.gov
Stearylated peptide (C18-s2) Influenza (H1N1, H3N2) Inhibits infection of MDCK cells mdpi.com

Host Cell Antiviral Response Induction

Beyond direct action on viruses, oligopeptides can exert indirect antiviral effects by stimulating the host's innate and adaptive immune systems. nih.gov

Induction of Interferons and Cytokines: The host cell's first line of defense often involves the production of interferons (IFNs) and other pro-inflammatory cytokines upon viral detection. mdpi.com Overexpression of certain cellular factors like Mda5 can induce a wide range of antiviral interferon-stimulated genes (ISGs) to combat viruses like the Hepatitis E virus (HEV). mdpi.com Some antimicrobial peptides (AMPs) can enhance the production of cytokines and chemokines, attracting immune cells to the site of infection to clear the virus. nih.gov

Modulation of Immune Signaling: Peptides can modulate immune signaling pathways. For example, RNase 7, an antimicrobial peptide, can promote the sensing of self-DNA in keratinocytes, leading to the induction of IFN-β and a reduction in HSV-1 replication. nih.gov The components of some plant-derived oligopeptide mixtures, such as alliin (B105686) from garlic, are known to have immune-enhancing effects that can mediate the innate immune response. frontiersin.org

Mechanisms of Anti-diabetic Activity (referencing general oligopeptide research)

Oligopeptides from various food sources are being investigated for their potential in managing type 2 diabetes. One of the primary therapeutic strategies is to control postprandial hyperglycemia by inhibiting key digestive enzymes. phcogres.comencyclopedia.pub

Inhibition of Glycosidase Enzymes (e.g., α-amylase, α-glucosidase)

α-Amylase and α-glucosidase are enzymes in the digestive tract responsible for breaking down complex carbohydrates into absorbable glucose. encyclopedia.pub Inhibiting these enzymes can delay glucose absorption and, consequently, lower postprandial blood glucose levels. mdpi.com

Bioactive peptides derived from sources like rice bran, mulberry, and hemp seed have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. phcogres.combohrium.comresearchgate.net The mechanism of inhibition can be competitive, non-competitive, or mixed, depending on the peptide's structure and how it interacts with the enzyme. bohrium.comresearchgate.net For example, the oligopeptide GLLGY from fermented rice bran acts as a non-competitive inhibitor of α-glucosidase, forming hydrogen bonds with key residues in the enzyme. bohrium.comnih.gov The presence of hydrophobic amino acids, such as Leucine and Proline, in a peptide's structure is often associated with greater inhibitory activity against α-glucosidase. researchgate.net

Table 3: Examples of α-Amylase and α-Glucosidase Inhibition by Oligopeptides

Peptide Source Target Enzyme IC50 Value Reference
Mulberry (Cultivar S1) α-Amylase 16.25 µg/mL phcogres.com
Mulberry (Cultivar S1) α-Glucosidase 12.56 µg/mL phcogres.com
Rice Bran (<3 kDa) α-Glucosidase High inhibition (86% at test conc.) mdpi.com
Pinto Bean (Peptide SyP9) α-Amylase 1.97 mg/mL nih.gov
Casein Hydrolysate (<1 kDa) α-Glucosidase Significant inhibition noted researchgate.net

Glucose Uptake and Insulin (B600854) Signaling Modulation

Currently, there is no publicly available scientific research or data detailing the specific biological activities or functional roles of this compound in the context of glucose uptake and insulin signaling modulation in any model systems.

Searches of scientific literature and databases have not yielded any studies that investigate the effects of this compound on pathways related to glucose metabolism. The primary documented application for this peptide is in the cosmetics industry, where it is reported to function in promoting hair growth and as a skin conditioning agent.

Therefore, no information can be provided on its mechanisms of action, research findings, or any related data on this specific topic.

Computational and Structural Biology Approaches to Oligopeptide 74 Research

Molecular Modeling and Docking Studies of Oligopeptide-74 Interactions

Molecular modeling and docking are computational techniques used to predict the three-dimensional structure of a peptide and how it interacts with a target protein at the atomic level. frontiersin.orgnih.gov These studies are foundational for understanding the biological activity of peptides like this compound.

To understand how this compound might promote hair growth, researchers would first identify potential protein targets within the hair follicle, such as growth factor receptors or key enzymes in cellular signaling pathways. Molecular docking simulations would then be used to predict the most stable binding pose of this compound within the active site of these target proteins. cabidigitallibrary.orgrsc.org

The primary goal of these simulations is to calculate the binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), which estimates the strength of the interaction. frontiersin.org A lower, more negative binding energy generally indicates a more stable and favorable interaction. By comparing the binding affinities of this compound to various potential targets, scientists can hypothesize its primary mechanism of action. Specificity is assessed by observing how well the peptide fits the target's binding site compared to other molecules. Key interactions, such as hydrogen bonds and hydrophobic interactions between the peptide's amino acids and the protein's residues, stabilize the complex and are crucial for specificity. nih.govrsc.org

Table 1: Hypothetical Docking Simulation Results for this compound with Potential Hair Follicle Targets This table is illustrative and does not represent actual experimental data.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues of this compound
Keratinocyte Growth Factor Receptor (KGFR)-9.8Lys(4), Tyr(6), His(7)
Vascular Endothelial Growth Factor (VEGF) Receptor-7.2Leu(1), Met(5)
5-alpha-reductase-6.5Leu(1), Tyr(6)
Bcl-2 (Anti-apoptotic protein)-8.9Lys(4), Lys(9), Gln(11)

This compound, being a flexible molecule, does not have a single rigid structure. Its shape, or conformation, changes depending on its environment. Conformational analysis, typically performed using molecular dynamics (MD) simulations, explores these different shapes. nih.gov

In a solution state (e.g., in water), MD simulations would reveal the ensemble of conformations the peptide naturally adopts. This provides insight into its flexibility and the shapes that are energetically favorable. When in a bound state (i.e., interacting with its target protein), the peptide adopts a more constrained conformation. Comparing the solution and bound-state conformations is critical. It can reveal whether the peptide must undergo a significant and potentially energy-intensive shape change to bind its target, or if it has a natural pre-disposition to adopt the correct binding shape. nih.gov Structural analysis of the peptide backbone and the fluctuation of its amino acid side chains can identify the key regions responsible for binding and flexibility. nih.gov

Bioinformatic Analysis of this compound Sequence and Homologues

Bioinformatics provides tools to analyze a peptide's sequence, predict its properties, and understand its evolutionary context. zju.edu.cnresearchgate.net Given that this compound is reported to be a synthetic fragment of the human protein Somatropin, bioinformatic analysis would offer significant context. europa.eu

To assess evolutionary conservation, the sequence of this compound (LSSKMYHTKGQ) would be aligned against a database of protein sequences using tools like BLAST (Basic Local Alignment Search Tool). This would confirm its homology to Somatropin and identify analogous regions in Somatropin from other species. High conservation of this sequence fragment across different species would imply that it is part of a structurally or functionally important region of the parent protein. europa.eu

Functional divergence describes how related proteins or protein fragments have evolved to perform different functions. [19 from initial search] By comparing the this compound sequence to related peptide fragments in other human growth factors, researchers could identify subtle differences. These variations, even a single amino acid change, could explain why this specific fragment might have a distinct activity related to hair follicles, diverging from the primary function of the parent hormone.

Post-translational modifications (PTMs) are chemical changes to amino acids after a protein is synthesized, which can significantly alter its function, stability, and structure. nih.govmdpi.com Although this compound is produced synthetically, predicting potential PTMs is crucial if it is intended to interact within a biological system where enzymes that catalyze PTMs are present. In silico tools can screen a peptide's sequence for motifs that are prone to modification. tandfonline.commdpi.com

The sequence of this compound contains several amino acids that are common sites for PTMs. For example, Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) can be phosphorylated, while Lysine (Lys) can be acetylated or ubiquitinated. mdpi.com Computational servers predict the likelihood of these modifications based on the amino acids surrounding the potential site. nih.gov Understanding these potential modifications is important, as they could alter the peptide's charge, shape, and ability to bind to its target.

Table 2: Analysis of Potential Post-Translational Modification Sites in this compound This table identifies potential PTM sites based on the amino acid sequence; it does not confirm that these modifications occur.

PositionResiduePotential Modification(s)Biological Significance of Modification
2Serine (Ser)Phosphorylation, GlycosylationAlters local charge and protein interactions.
3Serine (Ser)Phosphorylation, GlycosylationAlters local charge and protein interactions.
4Lysine (Lys)Acetylation, UbiquitinationModulates protein stability and charge.
5Methionine (Met)OxidationCan be induced by oxidative stress, may alter structure.
6Tyrosine (Tyr)Phosphorylation, SulfationKey in cell signaling pathways. tandfonline.com
8Threonine (Thr)Phosphorylation, GlycosylationAlters local charge and protein interactions.
9Lysine (Lys)Acetylation, UbiquitinationModulates protein stability and charge.

Theoretical Frameworks for Oligopeptide Self-Assembly

Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions. [32 from initial search] Some oligopeptides can self-assemble into complex nanomaterials like fibrils, micelles, or gels. [34 from initial search] This behavior is dictated by the peptide's amino acid sequence and the balance of intermolecular forces.

The primary drivers for oligopeptide self-assembly include:

Hydrophobic Interactions: Hydrophobic amino acids (like Leu and Met in this compound) tend to cluster together to minimize contact with water.

Hydrogen Bonding: The peptide backbone and polar side chains can form extensive networks of hydrogen bonds, often leading to stable secondary structures like β-sheets, which are a common feature in self-assembling peptides. [32 from initial search]

Electrostatic Interactions: Attraction or repulsion between charged residues (like the two Lysine residues in this compound) can guide the assembly process, especially in response to changes in pH. [34 from initial search]

While there is no specific evidence that this compound is designed to self-assemble, its sequence contains a mix of hydrophobic, polar, and charged residues. Theoretical analysis would suggest that under specific conditions of concentration and pH, it could potentially form higher-order structures, a property that could be explored for novel delivery mechanisms or biomaterial applications.

Thermodynamic and Kinetic Control of Assembly Processes

The self-assembly of peptides like this compound into ordered supramolecular structures is a complex process governed by a delicate balance of thermodynamic and kinetic factors. This process is not random but is instead a highly orchestrated event driven by the minimization of free energy.

Kinetically, the pathway of assembly from individual peptide monomers to a final, stable structure can be intricate. It often follows a nucleation-dependent polymerization model. In this model, a slow nucleation phase, where a few peptide molecules form an initial unstable nucleus, is followed by a rapid elongation phase, where monomers are added to the growing fibril. The rate of this process can be influenced by factors such as peptide concentration, temperature, and the presence of co-solvents. Understanding these kinetic barriers is crucial for controlling the morphology and size of the resulting nanostructures.

Influence of Primary and Secondary Structures on Self-Assembly

The self-assembly of this compound is intrinsically programmed by its amino acid sequence (primary structure) and the local conformational arrangements (secondary structure) it adopts.

The primary structure is the foundational blueprint for self-assembly. The specific sequence of hydrophobic and hydrophilic amino acids dictates the nature and strength of the driving forces. For instance, alternating hydrophobic and hydrophilic residues can promote the formation of β-sheet structures, which are common motifs in peptide self-assembly. Aromatic residues like phenylalanine and tyrosine can participate in π-π stacking, a strong non-covalent interaction that significantly stabilizes the assembled architecture. Charged residues (e.g., lysine, arginine, aspartic acid, glutamic acid) influence electrostatic interactions and solubility, which are critical for controlling the onset and morphology of assembly.

The secondary structure refers to the initial folding of the peptide chain into recurring motifs, such as α-helices and β-sheets. These structures act as the building blocks for larger assemblies. For many self-assembling peptides, a conformational switch from a soluble, often random coil or α-helical state, to an aggregation-prone β-sheet structure is a key event. This transition allows for the formation of extensive hydrogen bond networks between peptide backbones, creating highly stable, fibrillar structures. The propensity of this compound to adopt a particular secondary structure is a direct consequence of its primary sequence and the surrounding environmental conditions.

Table 2: Structural Influences on this compound Self-Assembly

Structural Level Key Elements Impact on Self-Assembly
Primary Structure Amino Acid Sequence Determines the balance of hydrophobic, electrostatic, and hydrogen bonding interactions.
Hydrophobic/Hydrophilic Pattern Drives the initial collapse and organization to bury hydrophobic residues.
Aromatic Residues Provide strong stabilizing forces through π-π stacking interactions.
Charged Residues Mediate electrostatic attraction/repulsion, influencing solubility and assembly morphology.
Secondary Structure β-Sheets Act as the core structural motif for stable, ordered fibril formation through inter-chain hydrogen bonding.
α-Helices Can act as intermediate structures or form coiled-coil assemblies.

Stimuli-Responsive Behaviors (e.g., pH, temperature, redox)

A key feature of advanced peptide-based biomaterials is their ability to respond to external environmental cues. The self-assembled structures of this compound can be designed to exhibit dynamic behaviors in response to changes in pH, temperature, and redox potential.

pH-Responsiveness: This behavior is typically engineered by including ionizable amino acid residues such as histidine, lysine, aspartic acid, or glutamic acid in the peptide sequence. At a given pH, these residues carry a specific charge. A change in pH alters their protonation state, thereby modifying the electrostatic interactions within and between the peptide chains. For example, a pH shift can neutralize charged groups, reducing electrostatic repulsion and triggering self-assembly. Conversely, it can introduce charges that cause repulsion and lead to the disassembly of an existing structure. This on-off switching capability is highly desirable for controlled release applications.

Temperature-Responsiveness: The stability of the non-covalent interactions holding the peptide assembly together is temperature-dependent. Some peptides exhibit a lower critical solution temperature (LCST), where they are soluble at lower temperatures but aggregate and phase separate as the temperature is raised above the LCST. This is often driven by the temperature-dependence of the hydrophobic effect. For other systems, an upper critical solution temperature (UCST) behavior is observed. The thermal stability of the assembled state is a critical parameter that can be tuned by sequence design.

Redox-Responsiveness: Responsiveness to the redox environment can be incorporated by including amino acids like cysteine or methionine. Cysteine residues can form disulfide bonds under oxidizing conditions, which can act as covalent cross-links to stabilize an assembled structure. The subsequent introduction of a reducing agent (e.g., glutathione, which is abundant inside cells) can cleave these bonds, leading to disassembly. This mechanism is particularly relevant for biomedical applications that target specific cellular compartments with different redox potentials.

Table 3: Stimuli-Responsive Mechanisms in this compound

Stimulus Mechanism Resulting Behavior
pH Protonation/deprotonation of ionizable residues (e.g., His, Lys, Asp). Alters electrostatic interactions, triggering assembly or disassembly of the supramolecular structure.
Temperature Changes in the strength of hydrophobic interactions and hydrogen bonds. Can induce phase transitions (e.g., LCST behavior), leading to temperature-triggered aggregation or dissolution.

| Redox | Formation/cleavage of disulfide bonds between cysteine residues. | Allows for redox-controlled stabilization (oxidation) or destabilization (reduction) of the assembled state. |

Future Research Directions and Broader Academic Impact

Elucidating Novel Biological Functions and Unexplored Pathways of Oligopeptide-74

The known biological activities of this compound, such as enhancing skin elasticity and promoting hair follicle growth, represent only the surface of its potential interactions within biological systems. myrevea.com Future research should aim to uncover novel functions by investigating its influence on a wider range of cellular processes. A significant and largely unexplored area is its potential immunomodulatory role. Many synthetic peptides have been shown to possess the ability to modulate immune responses, acting as innate defense regulators that can stimulate or inhibit the body's immune system. nih.govresearchgate.net These peptides can influence leukocyte migration, alter the production of cytokines and chemokines, and drive macrophage differentiation. nih.govresearchgate.net

Future studies could investigate whether this compound interacts with immune cells resident in the skin and scalp, such as Langerhans cells or dermal macrophages. Such interactions could reveal currently unknown anti-inflammatory or pro-resolving activities, which would be highly relevant to its observed effects on skin and hair health. Furthermore, research into its effects on cellular senescence, oxidative stress pathways, and intercellular communication could reveal functions that extend beyond structural protein synthesis. Unraveling these new pathways will be critical to fully understanding the peptide's mechanism of action and identifying new potential applications.

Development of Advanced in vitro and ex vivo Mimetic Systems

To explore the complex biological questions posed above, research must move beyond traditional two-dimensional cell cultures. The development and application of advanced mimetic systems are crucial for studying this compound in a more physiologically relevant context.

Three-Dimensional (3D) Skin Models: Reconstructed human skin models that feature both epidermal and dermal layers provide a far more accurate representation of in vivo skin architecture. alcyomics.comnih.gov These models are invaluable for assessing how this compound influences cell-cell and cell-matrix interactions, epidermal differentiation, and barrier function over time. alcyomics.comresearchgate.net They also serve as superior platforms for studying its role in simulated skin aging and repair processes. nih.gov

Skin-on-a-Chip Technology: Organ-on-a-chip platforms represent the next frontier for in vitro testing. personalcareinsights.com These microfluidic devices can simulate the dynamic environment of living tissue, including mimicking blood flow, which allows for the study of how a topically applied peptide might be absorbed and what its systemic effects could be. medelink.catheedgesingapore.comnih.gov This technology offers a high-throughput, ethical, and more accurate alternative to animal testing for evaluating the activity of cosmetic and pharmaceutical compounds. aip.org

Ex vivo Hair Follicle Organ Culture: The culture of intact human hair follicles is a powerful tool for dermatological research. nih.govqima-lifesciences.com This ex vivo system allows for the direct and detailed analysis of how this compound affects the hair growth cycle (anagen, catagen, telogen), influences the activity of follicular stem cells, and modulates pigmentation in a controlled laboratory setting. qima-lifesciences.comstudiosorbellini.itspringernature.com

The data generated from these advanced models will provide a more nuanced and accurate understanding of this compound's biological impact.

Engineering of this compound for Enhanced Specificity and Potency in vitro

While this compound is effective in its current form, modern protein engineering techniques offer pathways to create analogues with enhanced therapeutic properties for research and potential future applications. The goal of this in vitro engineering would be to improve key parameters such as receptor binding affinity, stability, and biological activity.

In Vitro Display Technologies: Powerful molecular evolution techniques such as phage display, ribosome display, and mRNA display can be used to screen immense libraries containing trillions of peptide variants. frontiersin.orgoup.comnih.gov By applying selection pressures for binding to a specific target receptor, these technologies can rapidly identify new peptide sequences based on the this compound scaffold that exhibit significantly higher affinity and specificity. uzh.chacs.org

Peptide Stapling: Many bioactive peptides adopt an α-helical structure when binding to their target. explorationpub.com In solution, however, they often exist as a flexible, random coil, which can reduce their potency. Peptide stapling involves introducing a chemical "brace" or staple, often a hydrocarbon linker, that locks the peptide into its active α-helical conformation. nih.govmdpi.com This pre-organization can dramatically increase binding affinity, improve resistance to enzymatic degradation, and enhance cell permeability. nih.gov Applying this to this compound could result in a more potent and stable molecule. acs.org

These engineering strategies could generate a new library of this compound variants, providing valuable tools for probing biological systems with greater precision.

Contributions to Fundamental Principles of Peptide Biology and Biophysics

Beyond its specific applications, the focused study of this compound can contribute to the fundamental understanding of peptide biology and biophysics. As a well-defined synthetic molecule, it serves as an excellent model system for exploring structure-activity relationships.

By systematically applying the engineering strategies described above (e.g., amino acid substitutions, stapling) and then analyzing the resulting analogues with advanced biophysical techniques, researchers can draw direct correlations between molecular structure and biological function. researchgate.net Methods like circular dichroism can quantify changes in secondary structure (e.g., helicity), while surface plasmon resonance can measure precise binding kinetics (affinity and dissociation rates). researchgate.netbiopharmaspec.com

Furthermore, computational biology offers powerful tools for this exploration. Machine learning algorithms and molecular docking simulations can be used to build predictive models of how this compound and its variants interact with protein targets. nih.gov By studying how specific changes in the peptide's sequence or conformation affect its binding energy and orientation within a receptor's binding pocket, researchers can help refine the general principles that govern peptide-protein interactions. These insights are valuable not only for understanding this compound but also for the rational design of other therapeutic peptides.

Q & A

Basic: What experimental methodologies are recommended for characterizing the structural and functional properties of Oligopeptide-74?

To characterize this compound, researchers should employ a combination of biophysical and biochemical techniques:

  • Structural Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography for resolving tertiary structures. For shorter peptides, mass spectrometry (MS) and circular dichroism (CD) can confirm sequence and secondary structures .
  • Functional Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study binding affinity with target molecules.
  • Purity Validation : High-Performance Liquid Chromatography (HPLC) paired with MS ensures peptide purity and homogeneity.
    Experimental protocols must include detailed conditions (e.g., buffer composition, temperature) to ensure reproducibility .

Advanced: How can researchers design a study to investigate this compound’s mechanism of action in cellular models while minimizing confounding variables?

A robust experimental design should follow the PICO framework :

  • Population : Define the cell type(s) and culture conditions (e.g., primary vs. immortalized lines, hypoxia vs. normoxia).
  • Intervention : Specify this compound concentrations, treatment duration, and delivery methods (e.g., liposomal vs. free peptide).
  • Comparison : Include controls such as scrambled-sequence peptides or vehicle-only treatments.
  • Outcome : Quantify biomarkers (e.g., cytokine levels, apoptosis markers) using ELISA, flow cytometry, or RNA-seq.
    To minimize bias, randomize treatment groups and blind data analysis. Predefine exclusion criteria for abnormal cell batches .

Basic: What are the critical parameters for ensuring the reproducibility of this compound synthesis and purification?

Reproducibility hinges on documenting:

  • Synthesis : Solid-phase peptide synthesis (SPPS) parameters (e.g., coupling efficiency, resin type, cleavage conditions).
  • Purification : HPLC gradients, column specifications, and solvent systems.
  • Characterization : Batch-to-batch consistency in purity (>95%) and endotoxin levels (for in vivo studies).
    Include raw data (e.g., chromatograms, MS spectra) in supplementary materials to enable replication .

Advanced: How should researchers address contradictory findings in this compound’s bioactivity across different experimental models?

Contradictions may arise from model-specific variables (e.g., receptor expression levels, metabolic differences). To resolve discrepancies:

Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like peptide concentration, assay sensitivity, and cell viability thresholds .

Cross-Validation : Replicate key experiments in orthogonal models (e.g., in vitro 3D cultures vs. in vivo rodent models).

Mechanistic Studies : Use CRISPR knockouts or siRNA to isolate pathways influenced by this compound .

Basic: What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Error Analysis : Report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Outlier Handling : Predefine criteria (e.g., Grubbs’ test) to exclude anomalous data points without bias .

Advanced: How can researchers optimize this compound’s stability and bioavailability for in vivo applications?

  • Stability : Perform accelerated degradation studies under varying pH and temperatures. Modify peptide sequences with D-amino acids or PEGylation to enhance proteolytic resistance .
  • Bioavailability : Use pharmacokinetic (PK) studies to assess absorption/distribution. Formulate with nanocarriers (e.g., liposomes) if plasma half-life is insufficient .

Basic: What ethical considerations apply to preclinical studies involving this compound in animal models?

  • 3Rs Principle : Ensure Replacement (cell-based models where possible), Reduction (minimal sample sizes), and Refinement (pain mitigation).
  • Regulatory Compliance : Adhere to institutional Animal Care and Use Committee (IACUC) protocols and ARRIVE guidelines for reporting .

Advanced: How can machine learning be integrated into this compound research for predictive modeling?

  • Data Mining : Train algorithms on existing peptide databases to predict this compound’s interactions with novel targets.
  • Feature Selection : Use SHAP (SHapley Additive exPlanations) values to identify physicochemical properties (e.g., hydrophobicity, charge) driving bioactivity.
  • Validation : Cross-validate models with experimental data to avoid overfitting .

Basic: What are the best practices for reporting this compound research in peer-reviewed journals?

  • Structured Abstracts : Include objectives, methods, results, and conclusions.
  • Transparency : Deposit raw data in repositories like Zenodo or Figshare.
  • Reproducibility : Provide step-by-step protocols for synthesis, characterization, and assays .

Advanced: How can researchers leverage multi-omics approaches to elucidate this compound’s systemic effects?

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : Apply TMT or SILAC labeling to quantify changes in protein abundance.
  • Metabolomics : Pair LC-MS with pathway analysis (e.g., MetaboAnalyst) to map metabolic shifts.
    Integrate datasets using tools like Cytoscape for network pharmacology insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.